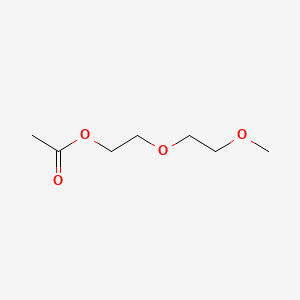

2-(2-Methoxyethoxy)ethyl acetate

Description

Significance in Contemporary Chemical Research and Industrial Chemistry

2-(2-Methoxyethoxy)ethyl acetate (B1210297) is primarily recognized for its excellent solvent properties. researchgate.net Its molecular structure, featuring both ether and ester functional groups, allows it to dissolve a wide range of substances, making it a valuable component in the formulation of paints, coatings, adhesives, and inks. researchgate.netnih.gov In the realm of industrial chemistry, its role as a coalescing agent in latex paints is particularly noteworthy, aiding in the formation of a continuous and stable film. pcimag.com

The compound's utility extends to the cosmetics and personal care industry, where it can be found in products like nail polish. mdpi.com Furthermore, its characteristic as a carrier solvent has led to its use in various extraction processes. spectrumchemical.com The significance of 2-(2-Methoxyethoxy)ethyl acetate in contemporary research is underscored by its application in developing advanced materials and formulations, where precise solvent properties are critical for product performance.

Historical Trajectory and Evolution of Research on Glycol Ethers and Esters

The story of this compound is intrinsically linked to the broader history of glycol ethers. These compounds have been in widespread use since the 1920s and are among the most extensively studied chemical substances. glycol-ethers.eu The initial development and commercialization of glycol ethers marked a significant advancement in solvent technology, offering superior performance characteristics compared to previously available options.

Research into glycol ethers has evolved considerably over the past several decades. A significant shift in focus has been the move from ethylene (B1197577) glycol-based (E-series) to propylene (B89431) glycol-based (P-series) glycol ethers. researchgate.net This transition was largely driven by findings related to the toxicological profiles of certain E-series compounds. researchgate.net Consequently, a substantial body of research has been dedicated to understanding the structure-activity relationships within the glycol ether family and to developing safer alternatives without compromising performance. This ongoing research has led to the development and characterization of a wide array of glycol ethers and their esters, including this compound, each with specific properties tailored for various applications.

Research Gaps and Future Directions in this compound Studies

Despite the long history of use and extensive study of glycol ethers, specific research gaps concerning this compound and its congeners remain. A comprehensive understanding of the genotoxicity of propylene-series glycol ethers, for instance, is an area that warrants further investigation. nih.gov While some studies have been conducted, a more complete profile would be beneficial. nih.gov

Future research is also likely to focus on the development of more sustainable and environmentally benign production methods for glycol ether acetates. researchgate.net This includes exploring novel catalytic systems and process intensification strategies to improve efficiency and reduce waste. Furthermore, as industries move towards higher-performance and more specialized products, there is a growing need for research into the application of compounds like this compound in emerging technologies, such as advanced electronics and pharmaceutical formulations. researchgate.netfuturemarketinsights.com The interaction of these solvents in complex mixtures and their long-term environmental fate are also areas ripe for further academic inquiry. Additionally, more research is needed to fully understand the dermatological toxicology of glycol ethers and the potential long-term effects of in-utero exposure. nih.gov

Compound Information

| Compound Name |

| This compound |

| Ethylene glycol |

| Propylene glycol |

| Propylene glycol monomethyl ether acetate (PGMEA) |

| Ethylene glycol monoethyl ether (EGEE) |

| Ethylene glycol monoethyl ether acetate (EGEEA) |

| Ethylene glycol monomethyl ether (EGME) |

| Ethylene glycol monomethyl ether acetate (EGMEA) |

| Diethylene glycol monobutyl ether (DEGBE) |

| Diethylene glycol dimethyl ether (DEGDME) |

| Triethylene glycol monomethyl ether (TEGME) |

| 2-Butoxyethanol |

| Methoxyacetic acid |

| Diethylene glycol monoethyl ether |

| Diethylene glycol monobutyl ether acetate |

| Triethylene glycol monomethyl ether acetate |

| 2-Methoxyestradiol |

| Ethanol |

| Acetic acid |

| 17β-estradiol |

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| CAS Number | 629-38-9 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(8)11-6-5-10-4-3-9-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJINVQNEBGOMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978676 | |

| Record name | 2-(2-Methoxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-38-9 | |

| Record name | Diethylene glycol monomethyl ether acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-methoxyethoxy)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(2-Methoxyethoxy)ethyl Acetate (B1210297)

The primary and most direct route to synthesizing 2-(2-Methoxyethoxy)ethyl acetate is through the esterification of its corresponding alcohol, 2-(2-Methoxyethoxy)ethanol (B87266). a2bchem.com This reaction typically involves reacting the alcohol with acetic acid or its derivatives, such as acetic anhydride.

One documented method involves the use of catalysts like p-Toluenesulfonic acid in a toluene (B28343) solvent. The reaction is carried out at an elevated temperature of 120°C for approximately 4 hours. chem960.com This process is a classic example of Fischer esterification, a widely used method for producing esters from alcohols and carboxylic acids.

Another approach to forming a similar acetate, 2-(2-Ethoxyethoxy)ethyl acetate, utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) in acetonitrile (B52724). chemicalbook.com This method first involves the reaction of the alcohol with the silylating agent and nitrile, followed by hydrolysis with water to yield the final acetate product. chemicalbook.com This suggests that similar silyl-based activation methods could be applicable for the synthesis of this compound.

The table below summarizes the key details of a documented synthetic route.

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Product |

| 2-(2-Methoxyethoxy)ethanol, Acetic Acid | p-Toluenesulfonic acid | Toluene | 120 °C | 4 h | This compound |

Synthesis of Key Precursors and Analogues

The synthesis of precursors and analogues of this compound is fundamental to accessing a broader range of related chemical structures with diverse properties.

2-(2-Methoxyethoxy)ethanol serves as a versatile building block for a variety of derivatives. a2bchem.com Its hydroxyl group can readily undergo chemical transformations like esterification and etherification. a2bchem.com For instance, the reaction of 2-(2-methoxyethoxy)ethanol with methyl laurate, using a solid base catalyst (KF/CaO/AC), produces diethylene glycol monomethyl ether monolaurate. chemicalbook.com This transesterification reaction highlights the reactivity of the hydroxyl group and the potential to form a wide array of esters.

Furthermore, derivatives can be prepared by reacting 2-(2-methoxyethoxy)ethanol with other reagents. For example, its trimethylsilyl (TMS) derivative can be formed, which is useful in analytical applications like gas chromatography and mass spectrometry. nist.gov

The methoxyethoxy moiety can be incorporated into more complex molecular architectures, such as functionalized thiophene (B33073) monomers. While specific syntheses of thiophene monomers directly incorporating the 2-(2-methoxyethoxy)ethyl group are not detailed in the provided results, the general principles of functionalizing thiophenes can be applied. Typically, this would involve reacting a suitable thiophene precursor with a derivative of 2-(2-methoxyethoxy)ethanol, such as 2-(2-methoxyethoxy)ethyl chloride. This approach allows for the introduction of the flexible and polar methoxyethoxy side chains onto the thiophene ring, which can influence the properties of resulting polymers.

A significant derivative is Tris[2-(2-methoxyethoxy)ethyl]amine, also known as TDA-1. chemicalbook.comsigmaaldrich.com This compound is a tertiary amine with three 2-(2-methoxyethoxy)ethyl arms, making it an effective chelating agent and phase-transfer catalyst. sigmaaldrich.comwikipedia.org Its synthesis is a one-step process from ethylene (B1197577) glycols, resulting in yields between 65-81%. researchgate.net TDA-1 is noted for its ability to complex with metal ions and has been described as superior to crown ethers like 18-crown-6 (B118740) for certain phase-transfer catalysis applications. wikipedia.org It has been utilized in the oxidation of arylmethanols and in phase-transfer glycosylation reactions. chemicalbook.comsigmaaldrich.com

Oxidation Reactions and Acetic Acid Derivative Formation

The oxidation of the precursor alcohol, 2-(2-methoxyethoxy)ethanol, can lead to the formation of the corresponding carboxylic acid, 2-(2-methoxyethoxy)acetic acid. A kinetic and mechanistic study detailed the oxidation of 2-(2-methoxyethoxy)ethanol using dihydroxydiperiodato nickelate(IV) (DPN) in an alkaline medium. eurjchem.com The reaction showed a first-order dependence on both the oxidant (DPN) and the alcohol. eurjchem.com The reaction rate was observed to increase with higher concentrations of hydroxide (B78521) ions and decrease with higher concentrations of periodate (B1199274) ions. eurjchem.com

Another synthetic route to a related acetic acid derivative, 2-[2-(2-methoxyethoxy) ethoxy] acetic acid, involves the oxidation of 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile. google.com This method is described as simple and suitable for industrial production, with the molar ratio of the acetonitrile precursor to the oxidant being a key parameter. google.com

Catalytic Approaches in the Synthesis of Related Esters and Ethers

Catalysis plays a pivotal role in the synthesis of esters and ethers related to this compound. As mentioned, the esterification of 2-(2-methoxyethoxy)ethanol is often catalyzed by acids like p-toluenesulfonic acid. chem960.com

In the synthesis of related esters, such as diethylene glycol monomethyl ether monolaurate, a solid base catalyst composed of KF/CaO supported on activated carbon has been shown to be highly effective. chemicalbook.com This catalyst facilitated a high yield of 96.3% under optimized conditions. chemicalbook.com

Furthermore, lanthanum(III) isopropoxide has been demonstrated as a catalyst for the chemoselective transesterification of various esters, indicating its potential applicability in the synthesis of this compound from other methyl or ethyl esters. a2bchem.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of this compound, also known as diethylene glycol monomethyl ether acetate, is typically achieved through the esterification of diethylene glycol monomethyl ether with acetic acid or by transesterification. Academic research, while not extensively focused on this specific ester, has explored the optimization of reaction conditions for structurally similar esters, providing valuable insights into maximizing yields. These studies emphasize the critical role of parameters such as the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time.

Research into the synthesis of related glycol ether esters, such as diethylene glycol monomethyl ether monolaurate and diethylene glycol monobutyl ether acetate, offers a strong predictive framework for the optimal conditions for producing this compound. These studies highlight key variables that significantly influence the reaction's efficiency and the final product yield.

Detailed findings from academic literature on related compounds demonstrate a concerted effort to enhance yield and purity through systematic optimization of the synthesis process. For instance, in the transesterification synthesis of diethylene glycol monomethyl ether monolaurate, a study found that a solid base catalyst, KF/CaO supported on active carbon, was highly effective. The optimization of various parameters in this study led to a significant product yield. nih.govresearchgate.net

The following table summarizes the optimized conditions from this study:

Table 1: Optimized Conditions for the Synthesis of Diethylene glycol monomethyl ether monolaurate

| Parameter | Optimized Value |

|---|---|

| Catalyst | KF/CaO on Active Carbon |

| KF to CaO Molar Ratio | 2.0 |

| Diethylene glycol monomethyl ether to Methyl Laurate Molar Ratio | 4.0 |

| Catalyst Amount | 5 wt% |

| Reaction Temperature | 75 °C |

| Reaction Time | 30 min |

| Maximum Yield | 96.3% |

Data sourced from a study on the transesterification to produce diethylene glycol monomethyl ether monolaurate. nih.govresearchgate.net

Furthermore, a kinetic study on the esterification of diethylene glycol monobutyl ether with acetic acid using novel heteropolyanion-based ionic liquids as catalysts provides additional insights. This research systematically investigated the effects of reaction temperature, catalyst dosage, and the molar ratio of reactants on the conversion of the glycol ether. epa.govresearchgate.netfigshare.com The study identified that certain ionic liquid catalysts exhibited superior activity compared to conventional catalysts like sulfuric acid and Amberlyst-15. epa.govresearchgate.net

The research findings indicate that an increase in reaction temperature and catalyst amount generally leads to higher conversion rates. The molar ratio of the alcohol to the acid is also a crucial factor, with an excess of the alcohol often employed to shift the equilibrium towards the product side and maximize the conversion of the acid.

The following interactive table presents data on the influence of various solvents on the yield of a related ester, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, which underscores the importance of the reaction medium in optimizing ester synthesis. walisongo.ac.id

Table 2: Effect of Solvent on the Yield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

| Solvent | Yield (%) |

|---|---|

| N,N-dimethylformamide (DMF) | 91% |

| Dimethyl sulfoxide (B87167) (DMSO) | 51% |

| Acetonitrile (CH₃CN) | 47% |

Data from the alkylation of eugenol (B1671780) with ethyl chloroacetate. walisongo.ac.id

These academic studies on analogous compounds provide a robust foundation for optimizing the synthesis of this compound. The data strongly suggest that a high yield of the target compound can be achieved by carefully selecting a suitable catalyst, whether it be a solid-supported base or an acidic ionic liquid, and by fine-tuning the reaction temperature, reactant molar ratios, and choice of solvent.

Advanced Materials Science and Polymer Chemistry Applications

Poly(2-(2-Methoxyethoxy)ethyl Methacrylate) (PMEO2MA) Hydrogels

PMEO2MA hydrogels are a class of smart materials known for their thermo-responsive properties, meaning their structure and properties change in response to temperature variations. researchgate.net These hydrogels have garnered significant attention for their potential in biomedical applications, such as drug delivery systems, tissue engineering, and as artificial implants. researchgate.netnih.gov

Synthesis and Architectural Control of PMEO2MA Hydrogels via Redox Polymerization

Redox-initiated polymerization is a key technique for synthesizing PMEO2MA hydrogels, offering the advantage of proceeding at ambient or lower temperatures, which is particularly beneficial for incorporating thermolabile bioactive agents. nih.govnih.gov This method relies on a redox couple, typically an oxidizing agent and a reducing agent, to generate free radicals that initiate the polymerization of MEO₂MA monomers. researchgate.net

A common redox system involves persulfates, like ammonium (B1175870) persulfate (APS), and a water-soluble aliphatic amine, such as N,N,N',N'-tetramethylethylenediamine (TEMED). sjtu.edu.cnresearchgate.net The reaction between the amine's lone pair electrons and the persulfate generates the free radicals necessary to start the polymerization process. sjtu.edu.cn The concentration and ratio of these co-initiators, as well as the choice of polymerization solvent, can be adjusted to control the properties of the resulting hydrogel, such as its equilibrium swelling ratio and the molecular weight between cross-links. nih.gov

Architectural control of the hydrogel network can be achieved by using novel initiator and cross-linker systems. For instance, employing a linear polymer with multiple tertiary amine sites, like polyetheramine, can create a more homogeneous distribution of crosslinking points. researchgate.netrsc.org This uniformity helps in dissipating mechanical stress more effectively, leading to hydrogels with enhanced stretchability and elasticity. researchgate.netrsc.org By varying the concentration of such multifunctional initiators, the mechanical properties of the hydrogel can be precisely tailored. rsc.org This approach allows for the creation of hydrogels with specific structural and mechanical characteristics, moving beyond simple networks to more complex and functional architectures. sjtu.edu.cn

Thermo-responsive Behavior and Volume Phase Transition (VPT) Mechanism

PMEO2MA is a thermo-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST). Below its LCST, the polymer is hydrophilic and soluble in water due to the formation of hydrogen bonds between its ether and carbonyl groups and water molecules. researchgate.net As the temperature increases above the LCST, these polymer-water interactions break, and intramolecular polymer-polymer interactions become dominant. This leads to a conformational change where the polymer chains collapse and expel water, switching to a hydrophobic state. researchgate.net This reversible phenomenon is known as the Volume Phase Transition (VPT). researchgate.net

The VPT mechanism in PMEO2MA-based hydrogels is a complex process. For some related thermo-responsive polymers, the transition is observed to be a two-step process: first, the formation of hydrophobic domains, followed by the collapse of the polymer chains. nih.gov The driving force for the initial phase can be the dehydration of specific chemical groups, such as C-H groups, which then triggers a cooperative response from other parts of the polymer. nih.gov The sharpness of this transition can be influenced by the hydrogel's architecture; for example, a lower cross-linking density tends to result in a sharper, more defined volume phase transition. nih.gov In contrast, highly cross-linked systems may exhibit a broader transition range. nih.gov

Hydration Dynamics and Polymer-Water Interactions in PMEO2MA Systems

The hydration of PMEO2MA is fundamental to its thermo-responsivity. slq.qld.gov.au Water molecules interact with the hydrophilic centers of the polymer, primarily the carbonyl (C=O) and ether (C-O-C) groups. slq.qld.gov.au Studies have shown a complete picture of the hydration process, which begins with the formation of small water clusters and water bridges between polymer segments. slq.qld.gov.au As swelling increases, these bridges break, and the polymer chains separate further. slq.qld.gov.au Eventually, the water structure within the hydrogel resembles that of bulk water. slq.qld.gov.au

Research has identified different types of water within the hydrogel structure, often categorized as primary bound water, secondary bound water, and free or bulk water. The primary bound water is strongly associated with the polymer's hydrophilic groups. slq.qld.gov.au For PMEO2MA and similar non-ionic amphiphilic polymers, the amount of this primary bound water is relatively consistent, approximately 10-12 water molecules per monomer unit, regardless of crosslink density or network morphology. researchgate.net This layer of structured water plays a crucial role in the material's properties, including its biocompatibility. nih.gov

| Water Type | Description | Interaction Strength |

|---|---|---|

| Primary Bound Water | Directly hydrogen-bonded to polymer's hydrophilic groups (carbonyl and ether). | Strong |

| Secondary Bound Water | Interacts with the primary hydration layer. | Weak |

| Free/Bulk Water | Entrapped within the polymer network but behaves like bulk water. | Very Weak |

Influence of Encapsulated Species on Thermo-responsivity and VPT Dynamics

The encapsulation of molecules, such as drugs or nanoparticles, within a PMEO2MA hydrogel can significantly influence its thermo-responsive behavior and VPT dynamics. researchgate.net The presence of these species can alter the polymer-water and polymer-polymer interactions that govern the phase transition.

Swelling and Transition Behavior in Thin Films of PMEO2MA Copolymers

When PMEO2MA is formulated as a thin film, its swelling and transition behaviors can differ significantly from those in bulk aqueous solutions. In a study of P(MEO2MA-co-EGMA) copolymer thin films, it was observed that the films swelled rapidly when exposed to water vapor, reaching an equilibrium state within about 90 minutes. slq.qld.gov.au

An interesting finding is that the swelling capability was dependent on the film's thickness; thicker films exhibited less swelling capability. slq.qld.gov.au Furthermore, the volume phase transition in these thin films occurred over a much broader temperature region compared to the sharp transition seen in bulk solutions. researchgate.netslq.qld.gov.au This broadening effect is likely due to the influence of the substrate (e.g., silicon), which can constrain the polymer chains and alter the swelling kinetics. slq.qld.gov.au The process of swelling in thin polymer films involves a combination of solvent diffusion into the polymer's free volume and the local relaxation of polymer chains. rsc.org

| Film Thickness | Swelling Capability | Transition Behavior |

|---|---|---|

| Thinner Films (e.g., 9 nm) | Higher | Broad Transition Region |

| Thicker Films (e.g., 97 nm) | Lower | Broad Transition Region |

Biomaterials Design Based on Thermo-responsive Polymers

The unique properties of thermo-responsive polymers like PMEO2MA make them highly valuable for the design of smart biomaterials. springerprofessional.de These materials can be engineered to respond to physiological temperatures, enabling a wide range of biomedical applications. mdpi.com

One of the most promising areas is in creating injectable biomaterials that are liquid at room temperature but form a gel in-situ upon injection into the body, where the temperature is higher. mdpi.com This allows for minimally invasive procedures for applications like drug delivery, cell encapsulation, and tissue engineering. mdpi.com For example, therapeutic agents or living cells can be mixed with the polymer solution before injection, becoming entrapped within the hydrogel matrix as it forms at body temperature. PMEO2MA is considered a promising alternative to more commonly studied polymers like Poly(N-isopropylacrylamide) (PNIPAAm) for some of these applications. nih.gov The ability to control the gelation process and the mechanical properties of the resulting scaffold is crucial for successful tissue regeneration and controlled release of therapeutics. nih.govmdpi.com

Role in Formulations for Coatings, Inks, and Adhesives

In the formulation of coatings, inks, and adhesives, 2-(2-Methoxyethoxy)ethyl acetate (B1210297) functions chemically as a powerful, low-volatility "retarder" or "tail" solvent. Its role extends beyond simple dissolution to influence the final properties of the applied film.

The chemical function is rooted in its amphiphilic structure. The ether linkages provide polarity and hydrogen bond accepting capabilities, while the acetate group and hydrocarbon backbone contribute non-polar characteristics. This duality allows it to effectively dissolve a wide spectrum of resins and binders, including nitrocellulose, acrylics, epoxies, and polyurethanes, which are often immiscible with common solvents. solubilityofthings.comatamanchemicals.com

As a retarder solvent, its primary chemical function is to maintain the resin in a solvated state during the critical drying and curing phase. As faster, more volatile solvents evaporate from the film, 2-(2-Methoxyethoxy)ethyl acetate remains, keeping the polymer chains mobile. This mobility allows the chains to properly orient and coalesce, leading to a uniform, continuous film with optimal adhesion and fewer defects. It effectively prevents "blushing," a phenomenon where rapid solvent evaporation cools the surface and causes moisture condensation, by ensuring a gradual and controlled final drying stage.

Table 2: Chemical Function with Various Resin Binders

| Resin Type | Chemical Function of this compound |

|---|---|

| Nitrocellulose | Acts as a true solvent, preventing gelation and promoting a clear, high-gloss film in lacquer formulations. |

| Polyurethanes | Solvates the polymer chains and, being aprotic, does not interfere with the isocyanate-polyol curing reaction, ensuring complete cross-linking. chemical-product.com |

| Acrylics & Epoxies | Functions as a leveling and flow-promoting agent by reducing viscosity at the final drying stage, eliminating brush marks and ensuring a smooth surface. |

| Adhesives | Controls open time and ensures proper wetting of the substrate by keeping the adhesive polymer solvated until the bond is formed. justdial.com |

Functional Polyalkylene Aryl Oxide Compounds for Electronic and Printing Applications

Functional polyalkylene aryl oxide compounds are a class of high-performance polymers used in specialized applications like photoresists for semiconductor manufacturing and advanced inkjet inks. In this context, this compound serves as an ultra-pure, high-performance solvent carrier.

The chemical function of the solvent in these demanding applications is to provide a stable and inert liquid medium that does not interfere with the performance of the functional polymer. For example, in a photoresist formulation, the solvent must dissolve the polyalkylene aryl oxide resin, a photoacid generator, and other additives into a perfectly homogenous solution. google.com This uniformity is critical for spin-coating a defect-free, nanometer-scale film onto a silicon wafer.

Chemically, its role is to act as a non-reactive carrier. Its high boiling point and low vapor pressure ensure controlled evaporation during the soft-bake process, leading to a uniform film thickness. Crucially, its inert nature guarantees that it does not degrade the photoacid generator or the acid-labile groups on the polymer backbone, which are essential for the subsequent photochemical patterning process. google.com In specialized inkjet formulations, it helps to dissolve the complex resins and colorants, preventing nozzle clogging and ensuring stable drop formation and adhesion to non-porous electronic substrates. google.com

Applications in Chemical Processes and Catalysis

Exploration as a Reaction Medium in Organic Synthesis

2-(2-Methoxyethoxy)ethyl acetate (B1210297) is recognized for its efficacy as a solvent in various chemical formulations, including paints, coatings, and adhesives, due to its ability to dissolve a range of polar and non-polar substances. solubilityofthings.com Its solvent characteristics also make it a valuable component in cosmetics, where it contributes to a smooth texture and aids in the application of products like nail polish and skincare preparations. solubilityofthings.com

Phase-Transfer Catalysis Facilitated by Tris[2-(2-methoxyethoxy)ethyl]amine

Tris[2-(2-methoxyethoxy)ethyl]amine, an amine and polyether, serves as a highly effective phase-transfer catalyst. wikipedia.orgphasetransfercatalysis.com It has been described as superior to 18-crown-6 (B118740) for this purpose. wikipedia.org This compound combines the beneficial attributes of cryptands and crown ethers with the open-chain structure of polyethylene (B3416737) glycols. phasetransfercatalysis.com Its applications in phase-transfer catalysis are diverse, including the oxidation of arylmethanols, glycosylation of pyrimidines, and the synthesis of deoxyadenosine (B7792050) and related benzimidazole (B57391) deoxyribonucleosides. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Table 1: Applications of Tris[2-(2-methoxyethoxy)ethyl]amine in Phase-Transfer Catalysis

| Application | Reactants/Substrates | Role of Catalyst |

|---|---|---|

| Oxidation | Arylmethanols | Phase-transfer catalyst |

| Glycosylation | 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | Cryptand |

Coordination Chemistry with f-Block Metals Utilizing Methoxyethoxy Ligands

Tris[2-(2-methoxyethoxy)ethyl]amine has been extensively studied for its coordination chemistry with f-block metals. acs.orgnih.govnih.gov This flexible, acyclic ligand demonstrates a variety of binding modes with f-block metals in different oxidation states, which are not achievable with more rigid cryptands. acs.orgnih.gov Research has shown that this ligand can deprotonate water molecules coordinated to trivalent triflate salts of f-block metal ions, leading to the formation of hexanuclear clusters with metals like Lanthanum(III) and Cerium(III). acs.orgnih.gov Furthermore, it has been found to bind more strongly to Ytterbium(II) and Uranium(III) in the solid state compared to the 2.2.2-cryptand. acs.orgnih.gov The modulation of the intrinsic luminescent, electrochemical, and magnetic properties of low-valent f-block metals by such ligands is crucial for developing modern applications. acs.orgnih.govnih.gov

Development of Ceramic-Filled Inks for 3D Inkjet Printing Applications

In the field of 3D inkjet printing, a derivative, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, has been used to physically coat pyrogenic alumina (B75360) nanoparticles. mdpi.comresearchgate.net This coating facilitates the creation of low-viscosity dispersions with up to 2 vol% ceramic content. mdpi.comresearchgate.net These ceramic-filled inks are essential for producing abrasion-resistant components and have potential applications in printing electronics that require thermal management. nih.govdesignboom.com The resulting material exhibits Newtonian behavior and a surface tension suitable for inkjet printing. mdpi.comresearchgate.net Studies have also explored the use of 3-(trimethoxysilyl)propylmethacrylate to functionalize submicron alumina particles for similar ink formulations. nih.govresearchgate.net

Table 2: Properties of Ceramic-Filled Inks for 3D Inkjet Printing

| Property | Value/Observation | Reference |

|---|---|---|

| Ceramic Content | Up to 2 vol% (with 2-[2-(2-methoxyethoxy)ethoxy] acetic acid) | mdpi.com, researchgate.net |

| Ceramic Content | 50 vol% (with 3-(trimethoxysilyl)propylmethacrylate) | nih.gov |

| Viscosity | Low, suitable for inkjet printing | mdpi.com, researchgate.net |

| Rheological Behavior | Newtonian | mdpi.com, researchgate.net |

Nanoparticle Stabilization and Colloidal Systems Research

The stabilization of nanoparticles in colloidal systems is another area where related compounds find application. A novel mechanism of colloid stabilization, termed "nanoparticle haloing," has been observed. nih.gov In this phenomenon, highly charged nanoparticles, when added to a suspension of negligibly charged colloidal microspheres, can induce a stabilizing charge on the microspheres without adsorbing onto them. nih.gov This method of tailoring the behavior of complex fluids has potential applications in ceramics processing, coatings, and drug delivery. nih.gov

Ionic Liquid Applications in Solvent Extraction Processes (e.g., Essential Oil Deterpenation)

Ionic liquids, which are salts in a liquid state, are being explored as environmentally friendly alternatives to traditional organic solvents in extraction processes. nih.govelsevierpure.com Specifically, the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) 2-(2-methoxyethoxy) ethylsulfate has been studied for the deterpenation of essential oils, such as the extraction of linalool (B1675412) from citrus essential oil. researchgate.net This process is significant because heat-based methods can degrade the quality of essential oils. researchgate.net The use of ionic liquids in liquid-liquid extraction has shown promise for improving extraction efficiency and selectivity for various compounds, including metal ions and bioactive natural products. researchgate.netnih.gov

Research on its Use as an Anti-icing Additive in Specialized Fuels

A related compound, diethylene glycol monomethyl ether (DEGMME), is a key component in fuel system icing inhibitors (FSII) for aviation fuels. wikipedia.orginnospec.com These additives are crucial for preventing the formation of ice crystals in fuel lines, which can occur as an aircraft ascends and temperatures drop. wikipedia.orgskybrary.aero The FSII, typically used in concentrations of 0.10% to 0.15% by volume, dissolves in any free water present in the fuel, lowering its freezing point to approximately -43°C. wikipedia.orginnospec.comskybrary.aero This is particularly important for military aircraft and some older commercial and general aviation aircraft that are not equipped with fuel heaters. innospec.comskybrary.aerotrustedfuel.com

Environmental Behavior and Transformation Studies

Environmental Distribution and Predicted Compartmentalization

2-(2-Methoxyethoxy)ethyl acetate (B1210297) is a clear, colorless liquid that is soluble in water and miscible with many common organic solvents. dcceew.gov.ausolubilityofthings.com Its release into the environment is primarily due to human activities, as it does not occur naturally. dcceew.gov.au Industrial emissions, particularly from its use as a solvent in products like paints, varnishes, and adhesives, represent the main sources of environmental release. dcceew.gov.audcceew.gov.au

Once in the environment, the distribution of 2-(2-Methoxyethoxy)ethyl acetate is influenced by its physical properties. The compound is expected to have very high mobility in soil. nih.gov However, significant volatilization from moist or dry soil is not anticipated to be a major fate process. nih.gov

A Level III Fugacity Model provides a prediction of how the chemical would partition between different environmental compartments. Based on this model, if equal amounts are released to air, water, and soil, the predicted distribution is as follows:

This model indicates a low likelihood of volatilization and a tendency for the compound to partition primarily to water and soil. psu.edu

Investigation of Environmental Persistence and Biodegradation Pathways

In the atmosphere, this compound is expected to be broken down by photolytic degradation and reactions with other chemicals. dcceew.gov.auwho.int The half-life in the air is estimated to be on the order of one to a few days. dcceew.gov.au

In aquatic and soil environments, biodegradation is a key process. Microorganisms can degrade glycol ethers under both aerobic and anaerobic conditions. who.int Under aerobic conditions, the primary end-products are carbon dioxide and water. who.int In anaerobic environments, methane (B114726) and carbon dioxide are the major degradation products. who.int For similar glycol ethers, breakdown by bacteria in soil and water is expected to occur over one to a few weeks. dcceew.gov.au

Hydrolytic Stability and Transformation in Aquatic Environments

This compound is an ester and is therefore susceptible to hydrolysis, a chemical reaction with water. This process is pH-dependent. The estimated hydrolysis half-lives are 300 days at a neutral pH of 7 and 30 days at a more alkaline pH of 8. nih.gov This suggests that hydrolysis is a more significant transformation process under alkaline conditions. nih.gov In general, esters are converted to their parent organic acid and an alcohol through hydrolysis. ethernet.edu.et For this compound, this would result in the formation of 2-(2-methoxyethoxy)ethanol (B87266) and acetic acid. epa.gov

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations of Compound Behavior in Solution and Polymer Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior and thermodynamic properties of materials.

For 2-(2-Methoxyethoxy)ethyl acetate (B1210297), MD simulations can elucidate its behavior as a solvent and its interaction with polymers. In a typical simulation, a model system is constructed consisting of multiple 2-(2-Methoxyethoxy)ethyl acetate molecules, along with solvent molecules (like water) or polymer chains. All-atom force fields, which define the potential energy of the system as a function of its atomic coordinates, are used to describe the interactions. mdpi.com Simulations of similar flexible molecules like ethylene (B1197577) glycol in aqueous solutions have shown that the surrounding solvent environment significantly influences the molecule's conformation. rsc.org

In polymer systems, MD simulations can predict properties such as the diffusion of the solvent molecules within the polymer matrix and the swelling behavior of the polymer. youtube.com By analyzing the trajectories of the molecules, key metrics like the radius of gyration of the polymer and the radial distribution functions between solvent and polymer atoms can be calculated. These simulations provide a molecular-level understanding of how this compound solvates polymer chains and affects the material's macroscopic properties.

Table 1: Illustrative MD Simulation Parameters for this compound in a Polymer System

| Parameter | Value / Description |

|---|---|

| System Composition | 100 molecules of this compound, 1 amorphous polymer chain (e.g., PEEK), 1000 water molecules |

| Force Field | COMPASS II or similar all-atom force field |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 1 fs |

Density Functional Theory (DFT) Calculations for Molecular Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of molecules. For this compound, DFT calculations can provide a precise picture of its three-dimensional structure and the distribution of electrons within the molecule.

DFT calculations begin by optimizing the molecule's geometry to find the lowest energy conformation. From the resulting wave function, numerous properties can be derived. The molecular electrostatic potential (MEP) surface, for instance, reveals the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. researchgate.net Frontier Molecular Orbitals (HOMO and LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. acs.org

Furthermore, DFT is used to study intermolecular interactions by calculating the binding energy of dimers or clusters of this compound with other molecules, such as water or other solvents. mdpi.com These calculations help to quantify the strength of hydrogen bonds and van der Waals interactions, which govern the compound's behavior in solution. researchgate.net Studies on similar esters, like ethyl acetate, have successfully used DFT to elucidate reaction mechanisms and energy profiles. nih.gov

Modeling of Intermolecular Interactions in Aqueous and Organic Systems

Understanding the intermolecular interactions of this compound is key to explaining its properties as a solvent. Computational models can detail the nature and strength of interactions with both water (aqueous systems) and other organic molecules. These interactions are primarily electrostatic, involving hydrogen bonds and van der Waals forces.

In aqueous solutions, the ether and ester oxygen atoms of this compound can act as hydrogen bond acceptors for water molecules. Quantum chemical calculations on similar systems, such as ethyl acetate in water and ethanol, have been used to analyze the structure of hydrogen-bonded complexes. nih.gov These studies show that the carbonyl C=O stretching vibration is sensitive to the surrounding environment, making it a useful probe for hydrophilic and hydrophobic interactions. dntb.gov.ua

In organic systems, interactions are dominated by dipole-dipole and dispersion forces. MD simulations and DFT calculations can be combined to model these complex environments. dntb.gov.ua By calculating interaction energies and analyzing the spatial arrangement of molecules, these models can predict miscibility, solvation free energies, and the partitioning of the compound between different phases. nih.gov

Predictive Studies of Compound Reactivity and Transformation Mechanisms

Computational chemistry offers powerful predictive tools for studying the chemical reactivity and potential transformation pathways of this compound. As an ester, a primary reaction of interest is hydrolysis, which would yield 2-(2-methoxyethoxy)ethanol (B87266) and acetic acid.

Quantum mechanical methods, particularly DFT, can be used to model the entire reaction pathway of hydrolysis. arxiv.org This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the potential energy surface, researchers can determine the activation energy barriers for each step of the mechanism (e.g., acid-catalyzed or base-catalyzed hydrolysis). nih.govepa.gov Computational studies on the hydrolysis of simple esters like methyl formate and triacetin have shown that these methods can accurately predict rate-determining steps and the influence of catalysts and solvents. arxiv.orgresearchgate.netacs.org This knowledge is vital for assessing the stability of this compound under various environmental and industrial conditions and predicting potential degradation products.

Table 3: Illustrative Calculated Energy Profile for Hydrolysis of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Ester + H₂O) | 0.0 |

| 2 | Transition State 1 (Nucleophilic attack) | +19.6 |

| 3 | Tetrahedral Intermediate | +5.2 |

| 4 | Transition State 2 (Proton transfer) | +15.8 |

Application of Quantum Chemical Calculations to Ligand Design

While primarily used as a solvent, the structural features of this compound—specifically its ether and ester groups—give it potential as a ligand in coordination chemistry or as a fragment in drug design. Quantum chemical calculations are a cornerstone of modern ligand and drug design. unipd.it

These calculations can be used to determine the molecule's conformational preferences and its ability to interact with a target, such as a metal ion or a protein's active site. Properties derived from DFT, like the molecular electrostatic potential and orbital energies, help predict how the molecule will bind. For example, the negatively charged oxygen atoms are potential coordination sites for metal cations.

In the context of materials science, these calculations can help design new polymers or materials where this compound or a similar molecule acts as a building block or plasticizer. By understanding its electronic and structural properties, scientists can predict how its incorporation will affect the final properties of the material. acs.org The use of quantum mechanics to compute descriptors for quantitative structure-activity relationship (QSAR) models is also a common application for predicting properties like lipophilicity or binding affinity. mdpi.comnih.gov

Emerging Research Frontiers and Interdisciplinary Perspectives

Design and Synthesis of Novel 2-(2-Methoxyethoxy)ethyl acetate (B1210297) Analogues for Specific Research Goals

The synthesis of novel analogues of 2-(2-methoxyethoxy)ethyl acetate is a burgeoning area of research, aimed at fine-tuning the physicochemical properties of the molecule for specific applications. Scientists are exploring various synthetic strategies to introduce new functional groups and modify the molecular architecture, thereby creating a diverse library of compounds with unique characteristics.

One common approach involves the esterification of diethylene glycol monomethyl ether with a variety of carboxylic acids, which allows for the introduction of different alkyl or aryl groups. This can influence properties such as solvency, viscosity, and boiling point. Another strategy is to modify the ethylene (B1197577) glycol backbone itself, for instance, by incorporating longer or branched ether chains.

Recent research has also focused on the development of more efficient and environmentally friendly catalytic systems for the synthesis of these analogues. For example, the use of solid acid catalysts is being investigated as a recyclable alternative to traditional homogeneous catalysts. The choice of catalyst can significantly impact the selectivity and yield of the desired product.

The design of these novel analogues is often guided by the intended application. For instance, analogues with enhanced thermal stability are being developed for use as high-performance industrial solvents, while biocompatible analogues are being explored for applications in drug delivery and biomaterials. The ability to tailor the molecular structure to achieve specific performance characteristics is a key driver of innovation in this field.

A significant area of investigation is the synthesis of polymerizable analogues, such as di(ethylene glycol) methyl ether methacrylate (DEGMA). These monomers can be polymerized to create "smart" polymers that respond to external stimuli like temperature. By copolymerizing DEGMA with other monomers, researchers can precisely control the properties of the resulting materials. herts.ac.ukherts.ac.uk

The following table summarizes some of the synthetic approaches being explored for this compound and its analogues:

| Synthetic Approach | Description | Potential Advantages |

| Esterification | Reaction of diethylene glycol monomethyl ether with various carboxylic acids. | Allows for the introduction of a wide range of functional groups, enabling fine-tuning of properties. |

| Modification of the Ethylene Glycol Backbone | Altering the structure of the ether chain, for example, by using longer or branched chains. | Can significantly impact physical properties such as viscosity and boiling point. |

| Advanced Catalysis | Utilization of novel catalysts, such as solid acids or enzymes, to improve reaction efficiency and sustainability. | Can lead to higher yields, improved selectivity, and easier catalyst recovery and reuse. |

| Synthesis of Polymerizable Analogues | Creation of monomers like di(ethylene glycol) methyl ether methacrylate (DEGMA) for the production of functional polymers. | Enables the development of advanced materials with responsive properties for a variety of applications. herts.ac.ukherts.ac.uk |

Exploration of Sustainable Chemical Processes utilizing Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis and application of glycol ether acetates and related compounds. Researchers are actively seeking to develop more sustainable chemical processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area of research is the use of biocatalysis. Enzymes are being explored as catalysts for the synthesis of these compounds, offering high selectivity and the ability to operate under mild reaction conditions. This can lead to significant energy savings and a reduction in the formation of unwanted byproducts.

Another key focus is the development of processes that utilize renewable feedstocks. For example, there is growing interest in producing the alcohol and acid components of these esters from biomass. Viridis Chemical Company, for instance, has developed a method for producing renewable ethyl acetate from bioethanol. chemistryforsustainability.org This approach reduces the reliance on fossil fuels and contributes to a more circular economy. chemistryforsustainability.org

Process intensification techniques, such as reactive distillation, are also being investigated to improve the efficiency of synthesis. By combining reaction and separation in a single unit, these techniques can reduce capital costs and energy consumption.

The environmental impact of solvents is a major consideration, and research is underway to design and utilize greener alternatives. Glycol ethers and their acetates are often considered to have a favorable environmental profile due to their biodegradability and low potential for bioaccumulation. impag.ch The ongoing development of sustainable production methods further enhances their appeal as environmentally friendly solvents. patsnap.com

The following table highlights some of the key research areas in the development of sustainable chemical processes for related compounds:

| Research Area | Description | Potential for Sustainability |

| Biocatalysis | The use of enzymes as catalysts for synthesis. | High selectivity, mild reaction conditions, reduced energy consumption, and fewer byproducts. |

| Renewable Feedstocks | Production of starting materials from biomass. | Reduced reliance on fossil fuels, lower carbon footprint, and contribution to a circular economy. chemistryforsustainability.org |

| Process Intensification | Techniques like reactive distillation that combine multiple operations into a single unit. | Reduced capital costs, lower energy consumption, and improved process efficiency. |

| Green Solvent Design | Development and use of solvents with a favorable environmental profile. | Reduced environmental impact, improved biodegradability, and lower toxicity. impag.chiolcp.com |

Integration into Smart Materials and Responsive Systems Beyond Hydrogels

While hydrogels represent a significant application of materials derived from this compound analogues, research is expanding to integrate these compounds into a broader range of smart materials and responsive systems. The unique properties of polymers derived from monomers like di(ethylene glycol) methyl ether methacrylate (DEGMA) make them attractive building blocks for creating materials that can sense and respond to their environment.

One area of active research is the development of thermoresponsive surfaces. By grafting polymers of DEGMA onto a substrate, it is possible to create surfaces whose properties, such as wettability and protein adhesion, can be controlled by changing the temperature. This has potential applications in areas such as cell culture, microfluidics, and switchable biosensors.

Researchers are also exploring the use of these polymers in the creation of self-assembling nanostructures. For example, block copolymers containing a DEGMA segment can self-assemble in aqueous solution to form micelles or vesicles. The size and morphology of these structures can be tuned by temperature, making them promising candidates for applications in drug delivery and nanotechnology. rsc.org

Furthermore, the incorporation of DEGMA into more complex polymer architectures, such as hyperbranched copolymers, is leading to the development of novel materials with unique solution properties and self-assembly behaviors. rsc.org These materials are being investigated for their potential as nanocarriers for the encapsulation and controlled release of therapeutic agents. rsc.org

The following table provides examples of smart materials and responsive systems being developed using analogues of this compound:

| Material/System | Description | Potential Applications |

| Thermoresponsive Surfaces | Surfaces modified with grafted DEGMA polymers that change their properties with temperature. | Cell culture, microfluidics, switchable biosensors. |

| Self-Assembling Nanostructures | Block copolymers containing DEGMA that form micelles or vesicles in solution. | Drug delivery, nanotechnology, controlled release systems. rsc.org |

| Hyperbranched Copolymers | Complex polymer architectures incorporating DEGMA with unique solution properties. | Nanocarriers for drug encapsulation, advanced coatings. rsc.org |

Advanced Spectroscopic and Imaging Techniques for Real-time Studies of Material Behavior

Understanding the dynamic behavior of materials derived from this compound and its analogues at the molecular level is crucial for optimizing their performance. Advanced spectroscopic and imaging techniques are playing an increasingly important role in providing real-time insights into the structural changes and interactions that occur within these materials in response to external stimuli.

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy are being used to monitor the changes in hydrogen bonding and polymer chain conformation during temperature-induced phase transitions. This provides valuable information about the mechanism of the thermoresponsive behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for probing the local environment of the polymer chains and their interactions with solvent molecules. By measuring changes in chemical shifts and relaxation times, researchers can gain a detailed understanding of the hydration state of the polymer before and after the phase transition.

Advanced imaging techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), are being employed to visualize the morphology of self-assembled nanostructures and the changes that occur in response to stimuli. This allows for a direct correlation between the molecular-level changes and the macroscopic properties of the material.

The combination of these advanced techniques provides a comprehensive picture of the structure-property relationships in these materials, which is essential for the rational design of new materials with improved performance.

The following table summarizes some of the advanced techniques used to study the behavior of these materials:

Enhanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Research

In parallel with experimental studies, enhanced computational modeling is emerging as a powerful tool for gaining a deeper mechanistic understanding of the behavior of this compound and related compounds. Molecular dynamics (MD) simulations, in particular, are providing unprecedented insights into the molecular-level processes that govern the properties of these systems. mdpi.com

MD simulations can be used to study the conformation of individual molecules in different solvents, as well as their aggregation behavior. rsc.org This information is crucial for understanding the solvency characteristics of these compounds and for predicting their performance in various applications. rsc.org

For responsive polymer systems, MD simulations can be used to investigate the mechanism of the temperature-induced phase transition. mdpi.com By simulating the behavior of the polymer chains and surrounding water molecules at different temperatures, researchers can gain a detailed understanding of the changes in hydration and intermolecular interactions that drive the transition. mdpi.comacs.org This can help to explain, for example, why certain polymers exhibit a lower critical solution temperature (LCST). mdpi.com

Furthermore, computational models can be used to predict the properties of new, unsynthesized analogues. By systematically modifying the molecular structure in silico, it is possible to screen a large number of potential candidates and identify those with the most promising properties for a particular application. This predictive capability can significantly accelerate the materials discovery process and reduce the need for time-consuming and expensive experimental work.

The synergy between computational modeling and experimental studies is proving to be a powerful approach for advancing our understanding of these complex systems and for designing the next generation of advanced materials.

The following table outlines the key contributions of computational modeling to this field of research:

| Modeling Approach | Contribution |

| Molecular Dynamics (MD) Simulations | Provides insights into molecular conformation, aggregation behavior, and the mechanism of responsive behavior. mdpi.comrsc.orgnih.gov |

| Predictive Modeling | Enables the in silico screening of new analogues and the prediction of their properties. |

| Mechanistic Understanding | Elucidates the fundamental molecular-level processes that govern the macroscopic properties of these systems. |

Q & A

What are the standard laboratory synthesis routes for 2-(2-Methoxyethoxy)ethyl acetate, and how are reaction conditions optimized?

Level: Basic

Methodological Answer:

Synthesis typically involves esterification of 2-(2-Methoxyethoxy)ethanol with acetic anhydride or acetyl chloride under acidic catalysis. Key steps include:

- Reagent Preparation: Use anhydrous conditions to minimize hydrolysis.

- Catalysis: Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) enhances reaction efficiency .

- Purification: Distillation under reduced pressure (e.g., 80–100°C at 10–20 mmHg) isolates the product.

- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (e.g., 1:1.2 alcohol-to-acetylating agent) to maximize conversion .

Which analytical techniques are most reliable for characterizing this compound, and what parameters are critical?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structure (e.g., δ ~1.9–2.1 ppm for acetate methyl, δ ~3.3–3.7 ppm for methoxy and ether protons) .

- GC-MS: Quantifies purity and detects volatile impurities (column: DB-5MS; carrier gas: helium) .

- FT-IR: Identifies ester carbonyl (~1740 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.

Cross-validate results with NIST reference spectra .

How should researchers resolve contradictions between NMR and GC-MS data when assessing purity?

Level: Advanced

Methodological Answer:

- Control Experiments: Run pure standards under identical conditions to rule out instrumental artifacts.

- Sample Preparation: Ensure no solvent residues (e.g., ethyl acetate) interfere with GC-MS peaks .

- Statistical Analysis: Use multivariate analysis (e.g., PCA) to identify outlier data points.

- Alternative Techniques: Supplement with HPLC-UV (C18 column, acetonitrile/water mobile phase) for non-volatile impurities .

What role does this compound play in drug delivery systems, and how is its biocompatibility evaluated?

Level: Advanced

Methodological Answer:

- Application: Acts as a solubilizing agent for hydrophobic drugs (e.g., curcumin derivatives) due to its amphiphilic structure .

- Biocompatibility Testing:

- In vitro cytotoxicity: MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 500 µg/mL indicates low toxicity) .

- Drug Release Kinetics: Dialysis membrane method in PBS (pH 7.4) with HPLC monitoring .

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 3 months) assess hydrolytic resistance .

What are the critical safety protocols for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Ventilation: Use fume hoods to limit vapor exposure (TLV: 5–10 ppm) .

- PPE: Nitrile gloves, lab coats, and safety goggles .

- Spill Management: Absorb with diatomaceous earth, neutralize with sodium bicarbonate, and dispose as hazardous waste .

- Storage: Inert atmosphere (N₂), amber glass bottles, and temperatures <25°C to prevent peroxidation .

How can advanced mass spectrometry techniques identify degradation products of this compound under oxidative conditions?

Level: Advanced

Methodological Answer:

- Oxidative Stress Tests: Expose to H₂O₂/UV light and analyze via LC-QTOF-MS.

- Fragmentation Patterns: Key degradation products include acetic acid (m/z 60), 2-(2-Methoxyethoxy)ethanol (m/z 135), and peroxides (m/z 178–194) .

- Isotopic Labeling: Use ¹⁸O-water to trace hydrolysis pathways.

- Data Interpretation: Compare with NIST fragmentation libraries and computational modeling (e.g., Mass Frontier) .

What makes this compound a suitable solvent for cellulose derivatives, and how are solubility parameters quantified?

Level: Advanced

Methodological Answer:

- Solubility Mechanism: Ether and ester groups form hydrogen bonds with cellulose hydroxyls .

- Hansen Parameters:

- δD (Dispersion): ~16 MPa¹/²

- δP (Polar): ~8 MPa¹/²

- δH (Hydrogen Bonding): ~10 MPa¹/²

- Experimental Validation: Cloud-point titration (solvent/non-solvent mixtures) and DSC analysis of polymer-solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.